Technical Guide: N-Fmoc-2-(1-aminocyclobutyl)acetic acid
Technical Guide: N-Fmoc-2-(1-aminocyclobutyl)acetic acid
This guide serves as an advanced technical resource for N-Fmoc-2-(1-aminocyclobutyl)acetic acid , a critical building block in the design of peptidomimetics and foldamers.
CAS Number: 1550436-68-4 Synonyms: Fmoc-β-homocyclobutyleucine (analog), 2-(1-(Fmoc-amino)cyclobutyl)acetic acid, Fmoc-ACBA.
Executive Summary
N-Fmoc-2-(1-aminocyclobutyl)acetic acid is a conformationally constrained
Chemical Identity & Properties
The following data establishes the baseline for quality control and stoichiometric calculations in solid-phase peptide synthesis (SPPS).
| Property | Specification |
| CAS Number | 1550436-68-4 (Fmoc-protected) 58885-90-8 (Free acid precursor) |
| IUPAC Name | 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutyl)acetic acid |
| Molecular Formula | C |
| Molecular Weight | 351.40 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, DCM; sparingly soluble in water |
| Purity Standard | |
| Storage | 2–8°C, desiccated, protected from light |
Structural Significance & Mechanism
The "Gem-Disubstituted" Effect
This compound belongs to the class of
-
Thorpe-Ingold Effect: The cyclobutane ring restricts the rotation around the
bond. In peptide sequences, this pre-organizes the backbone, reducing the entropic penalty of folding. -
Proteolytic Resistance: The absence of a hydrogen atom at the
-position (quaternary center) and the atypical backbone length render the amide bond adjacent to this residue nearly uncleavable by standard proteases (e.g., chymotrypsin, pepsin).
Diagram: Structural Logic & Folding
The following diagram illustrates how the cyclobutyl constraint influences secondary structure compared to a linear
Figure 1: Mechanistic impact of the cyclobutyl constraint on peptide folding and stability.
Synthesis & Manufacturing Workflow
While often purchased, in-house synthesis may be required for isotopic labeling or if commercial stock is unavailable. The most robust route involves the Arndt-Eistert homologation of 1-aminocyclobutanecarboxylic acid (Ac4c).
Core Synthetic Pathway
-
Precursor: 1-Aminocyclobutanecarboxylic acid (Ac4c).
-
Protection: Fmoc-protection of Ac4c.
-
Activation: Formation of the mixed anhydride or acid chloride.
-
Diazotization: Reaction with diazomethane to form the
-diazoketone. -
Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water to yield the
-amino acid (homologation).
Protocol: Fmoc-Protection of Free Acid
If starting from the free amino acid salt (CAS 58885-90-8):
-
Dissolution: Dissolve 10 mmol of (1-aminocyclobutyl)acetic acid in 25 mL of 10% Na
CO . Cool to 0°C. -
Acylation: Add 10 mmol of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) dissolved in 25 mL of Dioxane dropwise over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Work-up: Evaporate dioxane. Dilute aqueous phase with water. Extract with Et
O (2x) to remove unreacted Fmoc-OSu. -
Acidification: Acidify the aqueous layer to pH 2.0 with 1N HCl. The product will precipitate or form an oil.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO
. -
Purification: Recrystallize from EtOAc/Hexane.
Application Protocol: Solid Phase Peptide Synthesis (SPPS)
The steric hindrance of the cyclobutyl group makes coupling difficult. Standard protocols often fail, leading to deletion sequences.
Coupling Optimization Strategy
-
Coupling Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . These are superior to HBTU/HCTU for hindered amino acids.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred as an additive to reduce racemization and improve kinetics.
-
Solvent: Use a mixture of DMF/DCM (1:1). The DCM helps swell the resin and solubilize the hydrophobic Fmoc group.
Step-by-Step SPPS Cycle
Directive: Perform all steps under inert atmosphere (N
| Step | Reagent/Condition | Duration | Notes |
| 1. Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Monitor UV at 301 nm to ensure complete removal. |
| 2. Wash | DMF | 5 x 1 min | Thorough washing is critical to remove piperidine. |
| 3. Activation | 3 eq. Fmoc-AA, 2.9 eq. HATU, 6 eq. DIEA in DMF | 2 min (Pre-activation) | Pre-activate in a separate vial before adding to resin. |
| 4. Coupling | Activated solution + Resin | 2 - 4 hours | Double coupling is mandatory for this residue. |
| 5. Monitoring | Kaiser Test or Chloranil Test | N/A | If positive (blue), repeat coupling (Step 3-4). |
| 6. Capping | Acetic Anhydride / Pyridine | 10 min | Caps unreacted amines to prevent deletion sequences. |
Diagram: SPPS Decision Logic
This workflow ensures high-purity synthesis when incorporating hindered
Figure 2: Logic flow for coupling sterically hindered Fmoc-ACBA residues.
Therapeutic Utility & References
Therapeutic Applications
-
GLP-1 Analogs: Substitution of native alanine with (1-aminocyclobutyl)acetic acid in GLP-1 agonists has been shown to reduce degradation by DPP-IV while maintaining receptor potency.
-
Antimicrobial Peptides (AMPs): Incorporation into magainin or defensin analogs increases serum half-life.
-
CNS Drugs: The lipophilic nature of the cyclobutyl group improves blood-brain barrier (BBB) penetration compared to polar linear residues.
References
-
Chemical Identity: 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutyl)acetic acid.[1] Parchem. Link
-
Precursor Data: (1-Aminocyclobutyl)acetic acid CAS 58885-90-8.[] BOC Sciences.[]
-
Synthesis Methodology: Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. PMC. Link (Methodology adapted for hindered amino acids).
- Beta-Peptide Folding:Beta-Amino Acids in Foldamers. Seebach, D., et al. Helvetica Chimica Acta.
-
Fmoc-Protection Protocol: Standard practices for Fmoc-based solid-phase peptide synthesis. Nowick Lab, UCI. Link (General Fmoc protocols adapted).
